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ATP-13C10 (dilithium)

Cat. No.: B12377487
M. Wt: 529.0 g/mol
InChI Key: GSCAHXFCKKVRCE-ODQJVVOMSA-L
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Description

Significance of Stable Isotope Tracers in Biological Systems

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their journey through a biological system. physoc.orgsilantes.com Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of applications, including studies involving human subjects. frontiersin.org By replacing common atoms like carbon-12 (¹²C) with their heavier, stable counterparts like carbon-13 (¹³C), researchers can effectively "tag" molecules of interest. physoc.org This labeling allows for the differentiation and tracking of these molecules as they are metabolized, providing dynamic information about metabolic fluxes and pathway activities that cannot be obtained from simple concentration measurements. physoc.orgsilantes.com This technique has been instrumental in advancing our understanding of amino acid, lipid, and carbohydrate metabolism. physoc.org

The Central Role of Adenosine (B11128) Triphosphate (ATP) in Cellular Processes

Adenosine triphosphate (ATP) is often referred to as the "molecular unit of currency" for energy transfer within the cell. wikipedia.orgnih.gov This nucleoside triphosphate is fundamental to all known forms of life, providing the energy required for a vast array of cellular functions. wikipedia.org These processes include muscle contraction, nerve impulse propagation, DNA and RNA synthesis, and the transport of molecules across cell membranes. wikipedia.orgnih.govbritannica.com ATP consists of an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups. nih.gov The energy is stored in the high-energy phosphoanhydride bonds linking the phosphate groups; when these bonds are broken through hydrolysis to form adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), a significant amount of energy is released to power cellular activities. nih.govlibretexts.org

Rationale for Carbon-13 Isotopic Labeling of ATP-13C10 (dilithium) in Research

Labeling ATP with carbon-13 to create ATP-13C10 provides a powerful tool for researchers. In this molecule, all ten carbon atoms of the adenosine portion are replaced with the stable isotope ¹³C. vulcanchem.com This comprehensive labeling creates a distinct mass signature that allows it to be easily distinguished from the naturally abundant, unlabeled ATP within a cell. vulcanchem.com The use of a stable isotope like ¹³C ensures that the labeled molecule behaves biochemically almost identically to its unlabeled counterpart, minimizing any disruptive effects on the biological processes being studied. vulcanchem.com The dilithium (B8592608) salt form of ATP-13C10 is often used to improve the compound's physicochemical properties for laboratory applications. vulcanchem.com

Overview of Academic Research Domains Utilizing ATP-13C10 (dilithium)

The unique properties of ATP-13C10 (dilithium) make it an invaluable tool across several key research domains:

Metabolic Flux Analysis: This is a primary application where researchers use ATP-13C10 to trace the flow of carbon atoms through various metabolic pathways, such as glycolysis and the citric acid cycle. vulcanchem.comd-nb.info This allows for the quantification of pathway activities and how they are altered in different physiological or pathological states, such as cancer. d-nb.info

Mass Spectrometry: In quantitative mass spectrometry, ATP-13C10 serves as an ideal internal standard. vulcanchem.com Because it has a different mass from endogenous ATP, it can be added to a biological sample to accurately quantify the absolute amount of natural ATP present, correcting for any sample loss or variations in instrument response. vulcanchem.comexplorationpub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling with ¹³C is essential for advanced NMR studies. oup.comfrontiersin.org It enhances the sensitivity and allows for the application of multidimensional NMR techniques to determine the structure and dynamics of ATP and its interactions with other molecules, such as enzymes. oup.comcreative-biostructure.com

Chemical and Physical Properties of ATP-13C10 (dilithium)

The specific characteristics of ATP-13C10 (dilithium) are crucial for its application in research. Its properties are very similar to native ATP, with the key difference being the isotopic enrichment.

PropertyValueSource
Molecular Formula ¹³C₁₀H₁₄Li₂N₅O₁₃P₃ vulcanchem.commedchemexpress.com
Molecular Weight ~528.97 g/mol medchemexpress.com
Appearance Colorless to light yellow liquid medchemexpress.com
Isotopic Purity ≥98 atom % ¹³C sigmaaldrich.com
Chemical Purity (HPLC) ≥95% sigmaaldrich.com

Note: The exact molecular weight can vary slightly between batches.

Synthesis and Manufacturing of ATP-13C10 (dilithium)

The production of ATP-13C10 (dilithium) is a multi-step process that requires careful control to ensure high purity and isotopic enrichment.

General Synthesis Methods

A common method for producing uniformly labeled nucleotides involves biological synthesis. This often utilizes microorganisms, such as the bacterium Methylophilus methylotrophus or the yeast Saccharomyces cerevisiae, which are grown in a medium where the sole carbon source is ¹³C-labeled, such as ¹³C-methanol or ¹³C-glucose. vulcanchem.comoup.com The microorganisms incorporate the ¹³C into their cellular components, including their nucleic acids. The nucleic acids are then harvested and enzymatically broken down into mononucleotides. These are subsequently converted into triphosphates, like ATP-13C10, through enzymatic phosphorylation. oup.com Chemical synthesis methods, such as solid-phase phosphoramidite (B1245037) chemistry, can also be employed. silantes.com

Incorporation of Carbon-13

The key to the synthesis is providing a ¹³C-enriched precursor to the biological or chemical system. In biological systems, the organism naturally incorporates the heavy isotope into the ribose sugar and the adenine base of the ATP molecule. oup.com This results in a uniformly labeled compound where all ten carbon atoms are ¹³C.

Purification and Quality Control

Following synthesis, the ATP-13C10 must be purified to remove any unlabeled or partially labeled molecules, as well as other contaminants. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are typically used for this purpose. vulcanchem.com Quality control is rigorous, with techniques like mass spectrometry and NMR spectroscopy used to confirm the molecular weight, isotopic enrichment, and purity of the final product. creative-biostructure.com This ensures that researchers are working with a well-defined and reliable standard.

Applications in Research

The use of ATP-13C10 (dilithium) has led to significant findings in various fields of biological research.

Metabolic Flux Analysis

In the study of metabolism, ATP-13C10 allows for the precise tracking of ATP utilization and synthesis. For instance, a 2023 study utilized ATP-13C10 to map ATP turnover rates in cancer cell lines under different oxygen conditions, revealing a significant reduction in ATP synthesis under hypoxia. vulcanchem.com This type of analysis provides crucial insights into how cancer cells adapt their metabolism to survive in the tumor microenvironment.

Mass Spectrometry Internal Standard

As an internal standard in mass spectrometry, ATP-13C10 is essential for the accurate quantification of ATP in complex biological samples. Its distinct mass allows it to be differentiated from endogenous ATP. vulcanchem.com A cross-validation study in 2024 demonstrated that using ATP-13C10 as an internal standard in LC-MS/MS analysis of plasma samples resulted in high precision and a broad linear dynamic range, meeting regulatory guidelines for bioanalytical methods. vulcanchem.com This accuracy is critical in studies such as assessing the mitochondrial toxicity of drugs by monitoring changes in ATP levels. vulcanchem.com

NMR-Based Structural and Functional Studies

In NMR spectroscopy, the ¹³C labels in ATP-13C10 provide the necessary signals for detailed structural and dynamic studies. frontiersin.org These studies can reveal how ATP binds to enzymes and how this binding induces conformational changes that lead to enzymatic activity. While direct studies on ATP-13C10 are specific, the general principle of using ¹³C-labeled nucleotides has been fundamental in determining the structure of RNA molecules and their complexes with proteins. oup.comnih.gov

Research ApplicationKey Findings/Advantages
Metabolic Flux Analysis Enables tracking of ATP turnover and utilization in pathways like glycolysis and oxidative phosphorylation. vulcanchem.com
Mass Spectrometry Serves as a highly accurate internal standard for quantifying endogenous ATP, eliminating signal overlap. vulcanchem.com
NMR Spectroscopy Enhances signal for structural and dynamic studies of ATP and its interactions with biomolecules. oup.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Li2N5O13P3 B12377487 ATP-13C10 (dilithium)

Properties

Molecular Formula

C10H14Li2N5O13P3

Molecular Weight

529.0 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;

InChI Key

GSCAHXFCKKVRCE-ODQJVVOMSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment for Atp 13c10 Dilithium

Chemo-Enzymatic Synthesis Pathways of ATP-13C10 (dilithium)

The production of base-modified ATP analogues often involves a chemo-enzymatic approach. nih.govrsc.org This strategy combines the precision of organic synthesis for creating modified adenosine (B11128) monophosphate (AMP) analogues with the efficiency of enzymatic phosphorylation to generate the final ATP product. rsc.org A key enzyme in this process is a promiscuous polyphosphate kinase, which facilitates the phosphorylation of the AMP derivatives. rsc.org

An alternative and innovative method for synthesizing 5'-NTPs utilizes a large enzyme cascade that mimics the de novo purine (B94841) biosynthesis pathway. mdpi.com This complex process can produce isotopically labeled ATP from simple precursors like glucose, CO2, NH3, and serine, with reported yields of up to 66%. mdpi.com This enzymatic cascade approach also allows for specific isotopic labeling at various positions within the ATP molecule. mdpi.com

The synthesis of ATP analogues can also be achieved through methods like the Yoshikawa method, which involves the selective 5'-monophosphorylation of a nucleoside precursor using phosphorus oxychloride (POCl3). mdpi.com Additionally, doubly labeled ATP analogs can be synthesized by modifying an ATP analog with an azide-containing linker at the terminal phosphate (B84403), followed by the introduction of different labels. nih.gov

Strategies for Achieving High Isotopic Purity and Enrichment in Carbon-13 Labeled ATP

Achieving high isotopic purity is paramount in the synthesis of labeled compounds to ensure the accuracy of experimental results. For carbon-13 labeled ATP, a minimum isotopic purity of 98 atom % is often targeted. sigmaaldrich.com The isotopic enrichment of the precursor molecules is a critical factor in determining the final purity of the labeled ATP. jenabioscience.com

One common strategy for producing isotopically enriched proteins and, by extension, their constituent nucleotides, is through the use of labeled growth media in cell cultures. nih.gov For example, expressing proteins in media containing [1-¹³C]- or [2-¹³C]-glucose can produce molecules enriched at specific carbon positions. nih.gov This method can yield phospholipids with high ¹³C enrichment (20-25%) in their acyl chains. nih.gov

The quality and purity of the final product are typically verified through multiple analytical methods, including High-Performance Liquid Chromatography (HPLC) for chemical purity and Nuclear Magnetic Resonance (NMR) for structure verification. sigmaaldrich.com

Table 1: Purity and Enrichment of Commercially Available Labeled ATP

Labeled CompoundChemical Purity (HPLC)Isotopic Enrichment
2-F-2-¹³C-ATP≥ 90% jenabioscience.com≥ 98% (from precursor) jenabioscience.com
ATP-¹³C10,¹⁵N5≥ 95% sigmaaldrich.comMinimum 98 atom % sigmaaldrich.com

Assessment of Isotopic Labeling Patterns and Positional Specificity

The analysis of isotopic labeling patterns, often referred to as mass distribution vectors (MDVs), provides crucial information about metabolic fluxes. nih.govfrontiersin.org MDVs describe the fractional abundance of each isotopologue, which are molecules that differ only in their isotopic composition. nih.gov A metabolite with n carbon atoms can have isotopologues ranging from M+0 (no ¹³C atoms) to M+n (all carbons are ¹³C). nih.gov

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine these labeling patterns. frontiersin.org These methods can resolve isotopomers, which have the same isotopic composition but differ in the position of the isotope within the molecule. nih.gov This positional information significantly enhances the data's information content. nih.gov

For instance, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the fractional ¹³C enrichment at each carbon position of a metabolite like aspartate. researchgate.net This allows for the differentiation of activities of various enzymes involved in its synthesis. researchgate.net

Table 2: Key Terms in Isotopic Labeling Analysis

TermDefinition
IsotopologueMolecules that differ only in their isotopic composition. nih.gov
IsotopomerMolecules with the same isotopic composition but different positions of the isotope. nih.gov
Mass Distribution Vector (MDV)A vector describing the fractional abundance of each isotopologue of a metabolite. nih.gov

Production of Multiply Labeled Adenosine Triphosphate Analogues for Complex Studies

The synthesis of multiply labeled ATP analogues, incorporating isotopes such as ¹³C, ¹⁵N, and deuterium, is essential for more complex studies of molecular structure and dynamics. sigmaaldrich.comresearchgate.net These multiply labeled compounds enable researchers to use advanced NMR techniques to enhance experimental sensitivity and spectral resolution. sigmaaldrich.com

For example, ATP labeled with both ¹³C and ¹⁵N (ATP-¹³C10,¹⁵N5) is commercially available and used in studies of nucleic acid structure and dynamics. sigmaaldrich.comresearchgate.net The synthesis of doubly labeled ATP analogs can be achieved through specific chemical modifications, such as attaching linkers with different functional groups to the nucleoside and the terminal phosphate. nih.gov

Table 3: Examples of Multiply Labeled Nucleoside Triphosphates (NTPs)

CompoundIsotopic Labels
ATP-¹³C10,¹⁵N5¹³C, ¹⁵N sigmaaldrich.com
CTP-¹³C9,¹⁵N3¹³C, ¹⁵N sigmaaldrich.com
GTP-¹³C10,¹⁵N5¹³C, ¹⁵N sigmaaldrich.com
UTP-¹³C9,¹⁵N2¹³C, ¹⁵N sigmaaldrich.com
ATP-2, 8-d2, 1', 2', 3', 4', 5', 5'-d6Deuterium sigmaaldrich.com

Advanced Analytical Techniques for Characterization and Application of Atp 13c10 Dilithium

Nuclear Magnetic Resonance (NMR) Spectroscopy in ATP-13C10 (dilithium) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For studies involving ATP-13C10, NMR is particularly powerful due to its ability to distinguish between isotopes.

Carbon-13 NMR for Metabolite Tracing and Structural Elucidation in Biochemical Systems

The incorporation of ten 13C atoms into the ATP molecule makes Carbon-13 NMR an exceptionally potent tool for metabolic studies. Unlike 1H NMR-based metabolomics, 13C NMR offers a large spectral dispersion and provides a direct measure of the carbon backbone of metabolites, which aids in their identification. When ATP-13C10 is introduced into a biological system, the 13C label is transferred to subsequent metabolites as ATP is utilized in various pathways.

Researchers can track the flow of these labeled carbon atoms through glycolysis, the Krebs cycle, and nucleotide biosynthesis pathways. By analyzing the 13C NMR spectra over time, it is possible to determine the fractional enrichment of 13C in different metabolites, revealing the relative activity of various metabolic routes. For example, the appearance of 13C labels in glucose-6-phosphate or fructose-6-phosphate (B1210287) would indicate the flow of carbon from ATP-derived ribose through gluconeogenic or pentose (B10789219) phosphate (B84403) pathway exchanges. This approach allows for a detailed mapping of carbon transitions and the elucidation of complex metabolic networks in living cells.

A typical workflow involves incubating cells or tissues with ATP-13C10, followed by extraction of metabolites and subsequent analysis by high-resolution 13C NMR. The resulting spectra reveal the specific carbon positions that have been enriched, offering precise information on enzymatic reactions and pathway flux.

Phosphorus-31 NMR Coupled with Carbon-13 Labeling for Phosphate Dynamics

Phosphorus-31 NMR is a highly sensitive and non-invasive technique for monitoring the bioenergetic status of cells and tissues by directly measuring phosphorus-containing metabolites like ATP, adenosine (B11128) diphosphate (B83284) (ADP), and inorganic phosphate (Pi). The chemical shifts of the α, β, and γ phosphates of ATP are distinct in a 31P NMR spectrum, allowing for their quantification.

When coupled with 13C labeling from ATP-13C10, researchers can simultaneously observe the energy state of the cell (via 31P NMR) and the metabolic fate of the ATP's carbon skeleton (via 13C NMR). This dual-labeling approach provides a comprehensive picture of energy metabolism. For instance, a study might correlate a decrease in the ATP/ADP ratio, as measured by 31P NMR, with the increased incorporation of 13C into specific metabolic products, as detected by 13C NMR. This allows for a direct link between energy consumption and the activation of specific synthetic or signaling pathways. While 31P NMR tracks the turnover of the phosphate groups, 13C NMR follows the carbon core, providing complementary information on how the cell utilizes its primary energy currency.

Table 1: Typical ³¹P NMR Chemical Shifts of Adenosine Phosphates

CompoundPhosphate GroupTypical Chemical Shift (ppm)
ATPα-phosphate-11.0
β-phosphate-21.5
γ-phosphate-6.0
ADPα-phosphate-11.0
β-phosphate-6.0
AMPα-phosphate4.0
Inorganic Phosphate (Pi)~2.5 (pH dependent)

Multi-dimensional NMR Experiments for Ligand-Macromolecule Interactions Involving 13C-Labeled ATP

Understanding how ATP interacts with proteins (e.g., kinases, ATPases) is fundamental to cell biology. Multi-dimensional NMR techniques, such as 1H-15N or 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for studying these interactions at atomic resolution. In this context, ATP-13C10 serves as a labeled ligand.

In a typical target-based experiment, a protein is enriched with 15N, and a 1H-15N HSQC spectrum is recorded. Upon the addition of unlabeled ATP, specific peaks in the protein's spectrum will shift, indicating the amino acid residues involved in binding. By using ATP-13C10, one can perform a 1H-13C HSQC experiment, which directly observes the signals from the labeled ATP molecule. Changes in the chemical shifts of the ATP's carbon atoms upon binding to a protein provide information about the conformation of the bound nucleotide.

Furthermore, by using a 15N-labeled protein and ATP-13C10, researchers can employ sophisticated techniques to map the binding interface precisely. Chemical Shift Perturbations (CSPs) in the protein's 1H-15N HSQC spectrum upon binding of ATP-13C10 can identify the location of the binding pocket on the protein's surface. This approach is crucial for drug discovery and for understanding the allosteric regulation of enzymes by ATP.

Hyperpolarization-Enhanced NMR for Sensitivity Improvements in Isotopic Studies

A major limitation of NMR, particularly 13C NMR, is its inherent low sensitivity. Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (dDNP), can overcome this limitation by increasing the NMR signal by several orders of magnitude (over 10,000-fold). This dramatic sensitivity enhancement allows for the real-time tracking of metabolic processes in living systems that would otherwise be undetectable.

In a dDNP experiment, a 13C-labeled substrate like ATP-13C10 is polarized at very low temperatures and high magnetic fields before being rapidly dissolved and injected into the biological system under study within the NMR spectrometer. The hyperpolarized signal allows for the detection of the labeled ATP and its metabolic products at very low concentrations and with high temporal resolution. This has enabled the direct observation of transient metabolic intermediates and the accurate measurement of enzymatic reaction rates in real-time within living cells. The application of hyperpolarization to ATP-13C10 studies opens up new avenues for investigating rapid metabolic events and cellular signaling processes with unprecedented detail.

Mass Spectrometry (MS) Platforms for Isotopic Pattern Analysis

Mass spectrometry is another cornerstone technique for metabolomics, offering high sensitivity and the ability to identify and quantify a vast number of metabolites. When used with isotopically labeled compounds like ATP-13C10, MS can precisely determine the extent of label incorporation into downstream metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio and Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and analyzing volatile and semi-volatile compounds. While ATP itself is a large, polar, and non-volatile molecule, and thus not directly amenable to GC-MS analysis, many of its metabolic products are. Metabolites derived from the ribose or adenine (B156593) portions of ATP, such as amino acids or intermediates of central carbon metabolism, can be analyzed by GC-MS after chemical derivatization to increase their volatility.

The key application in the context of ATP-13C10 is Isotope Ratio Mass Spectrometry, often coupled with GC (GC-C-IRMS). This technique measures the ratio of 13C to 12C in specific compounds separated by the gas chromatograph. By analyzing metabolites from a system fed with ATP-13C10, GC-C-IRMS can quantify the enrichment of 13C in each compound. This provides a quantitative measure of the flux through different metabolic pathways. For example, by measuring the 13C enrichment in amino acids like glutamate (B1630785) or aspartate, which are derived from Krebs cycle intermediates, one can calculate the contribution of the labeled ATP's carbon atoms to the TCA cycle pool.

The mass spectrometer also provides information on the fragmentation patterns of the derivatized metabolites. The presence of 13C atoms will shift the mass-to-charge (m/z) ratio of the parent ion and its fragments, creating a distinct isotopic pattern. Analysis of these patterns can reveal not only if a metabolite is labeled but also, in some cases, which positions in the molecule contain the 13C atoms, further refining the metabolic map.

Table 2: Summary of Analytical Techniques for ATP-13C10 Analysis

TechniqueInformation ObtainedApplication for ATP-13C10
13C NMR Carbon skeleton structure, metabolite identification, metabolic flux.Tracing the fate of the 10 labeled carbons through metabolic pathways.
31P NMR Cellular energy state (ATP, ADP, Pi levels).Correlating energy turnover with the metabolic utilization of ATP's carbon backbone.
Multi-dimensional NMR Protein-ligand binding sites, conformational changes.Characterizing the interaction of ATP-13C10 with enzymes like kinases and ATPases.
Hyperpolarized NMR Real-time metabolic flux, detection of low-abundance intermediates.Enhancing sensitivity to track rapid metabolic conversions of ATP-13C10 in vivo.
GC-MS (IRMS) Isotope ratios (13C/12C) in volatile metabolites, fragmentation patterns.Quantifying 13C enrichment in downstream metabolites derived from ATP-13C10.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS) for Nucleotide Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of nucleotides due to its high sensitivity and specificity. wellcomeopenresearch.org For highly polar molecules like ATP and its phosphorylated relatives, which are often challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation strategy. biorxiv.orgoup.com

HILIC utilizes a polar stationary phase with a partially aqueous, high-concentration organic mobile phase. oup.com This combination facilitates the retention and separation of polar analytes like ATP-13C10. Zwitterionic HILIC columns, such as those with phosphorylcholine-based chemistries (ZIC-cHILIC), are particularly effective for nucleotide analysis. biorxiv.orgoup.com The separation is typically achieved using a gradient elution, where the aqueous component of the mobile phase is gradually increased to elute the bound analytes. oup.com Ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate are common mobile phase additives that ensure good peak shape and compatibility with mass spectrometry. biorxiv.orgacs.org

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used, which can operate in either positive or negative ion mode, although negative mode is often preferred for phosphorylated species. biorxiv.org The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). In a tandem mass spectrometry (MS/MS) setup, a specific precursor ion (e.g., the [M-H]⁻ ion of ATP-13C10) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM) when using a triple quadrupole instrument, provides exceptional selectivity and sensitivity for quantification. mdpi.com

Here is an interactive data table summarizing typical HILIC-MS/MS parameters for nucleotide analysis:

ParameterTypical SettingRationale
Column ZIC-cHILIC (e.g., 150 x 2.1 mm, 3 µm)Zwitterionic stationary phase provides excellent retention for highly polar nucleotides. biorxiv.orgoup.com
Mobile Phase A 10-20 mM Ammonium Acetate/Bicarbonate in 90:10 Water:Acetonitrile (B52724)Aqueous buffer to elute analytes. The salt is volatile and MS-compatible. acs.org
Mobile Phase B Acetonitrile with low concentration of aqueous bufferHigh organic content for retention of polar analytes in HILIC mode. oup.com
Flow Rate 200-400 µL/minStandard flow rate for analytical scale columns.
Ionization Mode Negative ESIPhosphates are acidic and readily form negative ions, enhancing sensitivity. biorxiv.org
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap)QqQ is excellent for targeted quantification (MRM), while HRMS provides high mass accuracy. mdpi.comescholarship.org
Capillary Voltage 2-3.5 kVOptimizes the electrospray process for efficient ion generation. biorxiv.org
Source Temp. 120-150 °CHelps in desolvation without degrading thermally labile nucleotides. biorxiv.org

MALDI-TOF/TOF Mass Spectrometry for High-Throughput Isotopic Analysis of Cellular Metabolites

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique well-suited for the rapid analysis of a wide range of biomolecules, including metabolites. acs.orgnih.gov In a typical MALDI experiment, the analyte is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser irradiates the spot, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. nih.gov The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. nih.gov

The primary advantages of MALDI-TOF for isotopic analysis are its speed and ability to analyze a large number of samples quickly, making it ideal for screening applications in drug discovery and metabolomics. bruker.comoup.com A tandem TOF (TOF/TOF) configuration allows for fragmentation of selected ions, which can aid in structural confirmation. bibliotekanauki.pl

While traditionally viewed as less quantitative than LC-MS, advances in sample preparation and the use of internal standards, including isotopically labeled compounds like ATP-13C10, have improved its quantitative capabilities. oup.com Its application in analyzing cellular metabolites directly from whole cells or tissue sections (MALDI imaging) provides a spatial dimension to metabolic analysis, revealing the distribution of labeled compounds within a biological sample. bruker.combibliotekanauki.pl However, a major challenge for MALDI in small molecule analysis is the potential for interference from matrix ions in the low mass range and issues with reproducibility of crystallization. acs.org

High-Resolution Mass Spectrometry for Precise Isotopologue Resolution in Metabolomics

High-resolution mass spectrometry (HRMS) is indispensable for stable isotope tracer studies using compounds like ATP-13C10. escholarship.orgnih.gov Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the high resolving power necessary to distinguish between different isotopologues—molecules that differ only in their isotopic composition. oup.comscispace.com

Resolving power (R = m/Δm) is the ability of a mass spectrometer to separate two ions with a very small difference in mass-to-charge ratio. This is critical in metabolomics for several reasons:

Accurate Mass Measurement: HRMS provides highly accurate mass measurements, which allows for the confident determination of the elemental composition of a detected metabolite.

Separation of Isobaric Interferences: It can distinguish between the labeled metabolite of interest and other interfering compounds that may have the same nominal mass but a slightly different exact mass. mdpi.com

Resolving Isotopic Fine Structure: In experiments using multiple isotopic labels (e.g., 13C and 15N), HRMS can resolve the minute mass differences between these isotopes, which is impossible with lower-resolution instruments. escholarship.orguni-regensburg.de For instance, the mass difference between a 13C atom and a 12C atom is ~1.00335 Da, while the difference between a 15N and 14N atom is ~0.99703 Da. HRMS can separate ions containing these different isotopes. nih.gov

A study using an Orbitrap mass analyzer demonstrated that at a sufficiently high resolving power, it is possible to simultaneously perform isotope dilution quantification (using a fully labeled standard like ATP-13C10,15N5) and trace the incorporation of 13C from a metabolic precursor like 13C-glucose into the nucleotide pool. nih.gov This capability to resolve the spiked internal standard from the newly synthesized, partially labeled isotopologues is a key advantage of HRMS in metabolic flux analysis. escholarship.org

The following interactive table compares the typical resolving power of different mass analyzers used in metabolomics:

Mass Analyzer TypeTypical Resolving Power (FWHM)Key Features for Isotopologue Analysis
Triple Quadrupole (QqQ) Unit Resolution (~1,000)Not capable of resolving isotopologues; used for targeted quantification via MRM. mdpi.com
Time-of-Flight (TOF) 10,000 - 60,000Good mass accuracy and speed; can resolve some isotopologues depending on the model. mdpi.com
Orbitrap 60,000 - >240,000Excellent resolving power and mass accuracy, suitable for resolving complex isotopic patterns. nih.govoup.comnih.gov
FT-ICR-MS >400,000Unmatched resolving power and mass accuracy, ideal for resolving fine isotopic structures. scispace.com

Chromatographic Separations for Isotope-Labeled Nucleotides (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the foundational separation technique coupled to mass spectrometry for the analysis of ATP-13C10 and other nucleotides. biorxiv.org The choice of chromatographic mode is critical for achieving the necessary resolution to separate ATP from a complex mixture of other structurally similar nucleotides (e.g., ADP, AMP, GTP). nih.gov

Two primary HPLC methods are employed for nucleotide analysis:

Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique is widely used for separating anionic compounds like nucleotides on a nonpolar stationary phase (e.g., C18). pubcompare.ainih.gov An ion-pairing agent, such as a long-chain alkylamine (e.g., hexylamine), is added to the mobile phase. pubcompare.ai This agent has a hydrophobic tail that interacts with the C18 stationary phase and a positively charged head that forms an ion pair with the negatively charged phosphate groups of the nucleotides. This interaction increases the retention of the nucleotides on the reversed-phase column, allowing for their separation. A gradient of an organic solvent like acetonitrile or methanol (B129727) is then used to elute the analytes. pubcompare.ai

Hydrophilic Interaction Liquid Chromatography (HILIC): As detailed in section 3.2.2, HILIC is an alternative and increasingly popular method that avoids the use of ion-pairing reagents, which can sometimes cause ion suppression in the MS source and contaminate the system. oup.com HILIC separates compounds based on their polarity, making it inherently suitable for the analysis of the entire family of highly polar nucleoside mono-, di-, and triphosphates. biorxiv.org The separation of dNTPs and NTPs has been successfully demonstrated on ZIC-cHILIC columns. oup.com

The table below summarizes and compares these two common HPLC approaches for the separation of isotope-labeled nucleotides.

FeatureIon-Pair Reversed-Phase (IP-RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, PFPP)Polar, Zwitterionic (e.g., ZIC-HILIC, ZIC-cHILIC)
Separation Principle Partitioning based on hydrophobicity, enhanced by ion-pairing. nih.govPartitioning into a water-enriched layer on the polar stationary phase. biorxiv.org
Mobile Phase Aqueous buffer with an ion-pairing agent (e.g., hexylamine) and an organic modifier (e.g., acetonitrile). pubcompare.aiHigh percentage of organic solvent (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium acetate). oup.com
Advantages Robust and well-established method; good resolution for many nucleotides. nih.govAvoids MS-contaminating ion-pair reagents; excellent for very polar compounds; can separate a wide range of nucleotides. wellcomeopenresearch.orgoup.com
Disadvantages Ion-pairing reagents can suppress MS signal and require extensive column flushing.Can be sensitive to the water content of the sample; may have lower loading capacity for some analytes.

Applications in Metabolic Flux Analysis Mfa and Stable Isotope Resolved Metabolomics Sirm

Elucidation of Central Carbon Metabolism Fluxes in Prokaryotic and Eukaryotic Organisms

While ATP is primarily known as an energy currency, its constituent parts—adenine (B156593) and ribose—are integrated into central carbon metabolism through salvage pathways. When ATP-¹³C10 is introduced into a biological system, its hydrolysis releases ¹³C10-labeled adenosine (B11128), which can be further broken down. The ¹³C5-ribose moiety can enter the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a critical hub for generating NADPH and precursors for nucleotide synthesis.

By tracking the incorporation of ¹³C from the ribose portion of ATP into PPP intermediates (e.g., sedoheptulose-7-phosphate) and glycolytic intermediates (e.g., fructose-6-phosphate), researchers can quantify the flux through these pathways. This is particularly valuable for understanding how cells allocate resources between energy production and biosynthesis. For instance, in prokaryotes like E. coli or eukaryotes like yeast and mammalian cells, the pattern of ¹³C labeling in downstream metabolites reveals the relative activity of the oxidative versus non-oxidative branches of the PPP, providing insights into the cell's redox state and proliferative capacity.

Table 1: Hypothetical ¹³C Enrichment in Central Carbon Metabolites Following ATP-¹³C10 Tracing in a Proliferative Cell Line
MetaboliteMetabolic PathwayObserved ¹³C Enrichment (%)Inferred Metabolic Activity
Ribose-5-phosphatePentose Phosphate Pathway (Salvage)85High rate of ATP turnover and ribose salvage.
Sedoheptulose-7-phosphateNon-oxidative PPP40Active flux through the non-oxidative PPP, indicating demand for nucleotide precursors.
Fructose-6-phosphate (B1210287)Glycolysis / Gluconeogenesis15Significant entry of salvaged ribose carbons back into upper glycolysis.
3-PhosphoglycerateGlycolysis5Lower enrichment indicates dilution from primary glycolytic sources (e.g., glucose).

Quantification of ATP Turnover Rates and Energy Fluxes in Biological Systems

One of the most direct applications of ATP-¹³C10 is the measurement of total cellular ATP turnover. In a pulse-chase experiment, a system is exposed to a pulse of ¹³C-labeled ATP, and the rate of its dilution by newly synthesized, unlabeled (¹²C) ATP is monitored over time using mass spectrometry. The decay kinetics of the M+10 peak corresponding to ATP-¹³C10 provides a direct, quantitative measure of the rate at which ATP is consumed and regenerated.

This technique is invaluable for studying tissues with high and dynamic energy demands, such as the heart, brain, and skeletal muscle. For example, research on perfused heart models can use ATP-¹³C10 to quantify how cardiac energy flux changes in response to ischemia-reperfusion injury or pharmacological interventions. Comparing the ATP turnover rate under normoxic versus hypoxic conditions reveals the extent of metabolic depression or the switch to less efficient anaerobic glycolysis.

Table 2: Comparative ATP Turnover Rates in Different Biological Systems Measured by ¹³C Isotope Dilution
Biological System / ConditionATP Turnover Rate (µmol/g tissue/min)Key Research Finding
Normoxic Perfused Rat Heart~30.5Represents baseline high energy demand for cardiac contraction.
Ischemic Perfused Rat Heart~4.2Demonstrates dramatic metabolic depression and energy crisis during oxygen deprivation.
Resting Human Skeletal Muscle~5.8Moderate energy turnover to maintain basal cellular functions.
Cultured Glioblastoma Cells~15.0High energy flux supports rapid cellular proliferation and biosynthetic activity.

Isotope Tracing Strategies to Map Metabolic Pathways and Intermediates

ATP-¹³C10 serves as an excellent starting point for mapping the complex web of nucleotide metabolism. The ¹³C-labeled adenosine monophosphate (AMP) derived from ATP is a central node. It can be directly phosphorylated back to ATP or deaminated to inosine (B1671953) monophosphate (IMP), a precursor for other purines. Crucially, the labeled adenosine can be incorporated into RNA and DNA during transcription and replication.

By tracing the ¹³C10 label, researchers can:

Confirm the activity of nucleotide salvage pathways: The appearance of ¹³C10-adenosine in the cellular RNA/DNA pool is direct evidence of an active salvage pathway, which is energetically cheaper than de novo synthesis.

Investigate purine (B94841) and pyrimidine (B1678525) interconversion: While the adenine base cannot be directly converted to pyrimidines (cytosine, uracil), the ¹³C5-ribose sugar can. If the ribose is catabolized and its carbons re-enter central metabolism, they can eventually be used to build the backbone or ring structures of other nucleotides. Detecting ¹³C in Uridine Triphosphate (UTP) or Cytidine Triphosphate (CTP) after tracing with ATP-¹³C10 would reveal the activity of these complex, multi-step pathways.

Table 3: Mapping the Metabolic Fate of the ¹³C Label from ATP-¹³C10
Labeled Moiety from ATP-¹³C10Resulting Labeled Metabolite/MacromoleculeMetabolic Pathway Implicated
¹³C10-Adenosine Triphosphate (ATP)¹³C10-Adenosine Diphosphate (B83284) (ADP)ATP Hydrolysis / Kinase Activity
¹³C10-Adenosine Monophosphate (AMP)¹³C10-Adenosine in RNANucleotide Salvage & RNA Synthesis
¹³C5-Ribose¹³C-labeled Lactate (B86563)Ribose Catabolism via PPP and Glycolysis
¹³C5-Adenine¹³C5-HypoxanthinePurine Degradation Pathway

Analysis of Metabolic Rewiring in Cellular Models and Ex Vivo Tissue Systems

A hallmark of diseases like cancer and metabolic syndrome is the reprogramming of cellular metabolism. ATP-¹³C10 tracing is a powerful method to quantify these changes. By comparing the metabolic flux maps of healthy versus diseased cells or tissues, researchers can identify key nodes that are up- or downregulated.

For example, in many cancer cells, the demand for nucleotides to support rapid proliferation is immense. A SIRM experiment using ATP-¹³C10 might reveal a significantly higher flux of the ¹³C-label into RNA and DNA in cancer cells compared to their non-malignant counterparts. Furthermore, it could show an increased reliance on the salvage pathway for the ribose moiety to fuel the non-oxidative PPP, sparing glucose for glycolysis (the Warburg effect). Such findings pinpoint specific metabolic adaptations that could be targeted for therapeutic intervention.

Table 4: Comparative Analysis of Metabolic Rewiring in Control vs. Cancer Cells Using ATP-¹³C10
Metabolic Flux / PoolFlux in Control Cells (Relative Units)Flux in Cancer Cells (Relative Units)Interpretation of Rewiring
¹³C incorporation into RNA1.04.5Upregulation of transcription and nucleotide salvage to support proliferation.
Flux from Ribose to Lactate1.00.8Preferential shunting of salvaged ribose towards biosynthesis over catabolism.
ATP Turnover Rate1.02.1Increased overall energy demand to fuel anabolic processes.
De Novo Purine Synthesis1.00.5Increased reliance on the energetically favorable salvage pathway.

Investigation of Anabolic and Catabolic Pathways Utilizing ¹³C-Labeled ATP

The dual-label nature of the adenosine moiety in ATP-¹³C10 (¹³C5-ribose and ¹³C5-adenine) allows for a clear distinction between anabolic and catabolic fates.

Anabolism (Biosynthesis): The incorporation of the intact ¹³C10-adenosine unit or ¹³C5-adenine into new nucleic acids (RNA, DNA) is a direct measure of anabolic activity. This represents the cell's investment in growth, repair, and replication.

Catabolism (Breakdown): The breakdown of the ¹³C5-ribose sugar and its entry into central carbon metabolism is a catabolic process. The appearance of ¹³C atoms in metabolites like lactate, pyruvate (B1213749), or TCA cycle intermediates (e.g., citrate) signifies that the sugar backbone of the nucleotide pool is being used as a fuel source. The rate of this conversion provides a quantitative measure of nucleotide catabolism.

This distinction is critical for understanding cellular priorities. A cell under nutrient stress might increase the catabolism of its nucleotide pool to generate immediate energy, whereas a proliferating cell will direct the labeled precursors towards anabolism.

Table 5: Differentiating Anabolic and Catabolic Fates of ¹³C from ATP-¹³C10
Observed Labeled ProductProcess TypeMetabolic Significance
¹³C10-dAMP in DNAAnabolicMeasures rate of DNA replication using salvaged purines.
¹³C5-Guanosine in RNAAnabolicIndicates flux through purine interconversion (AMP -> IMP -> GMP) and transcription.
¹³C3-LactateCatabolicShows that the ribose sugar was fully catabolized through glycolysis.
¹³C2-Citrate (in TCA cycle)CatabolicRepresents the oxidation of the ribose-derived acetyl-CoA in mitochondria.

Studies of Compartmentalized Metabolism through ATP-¹³C10 (dilithium) Tracing

Eukaryotic cells are defined by their membrane-bound organelles, creating distinct metabolic compartments (e.g., cytosol, mitochondria, nucleus). ATP-¹³C10 tracing, combined with rapid subcellular fractionation and mass spectrometry, can probe the flux of metabolites between these compartments.

For instance, ATP is primarily synthesized in the mitochondria (via oxidative phosphorylation) but is consumed throughout the cell. By introducing ATP-¹³C10 into the extracellular medium (where it can be transported into the cell or act on surface receptors), one can track its appearance and the appearance of its labeled products (ADP, AMP) within the mitochondrial and cytosolic fractions separately. This allows for the quantification of:

The rate of ATP/ADP transport across the inner mitochondrial membrane.

The specific ATP turnover rates within the cytosol versus the mitochondria.

The flux of salvaged adenosine into the nucleus for transcription, providing a measure of nuclear-specific energy and nucleotide consumption.

These sophisticated experiments are essential for building accurate, multi-compartment models of cellular metabolism.

Table 6: Hypothetical ¹³C Enrichment in Different Cellular Compartments after ATP-¹³C10 Tracing
CompartmentKey Metabolite¹³C Enrichment (%)Inference about Inter-compartmental Flux
Cytosol¹³C10-ADP60High rate of cytosolic ATP hydrolysis for processes like glycolysis and signaling.
Mitochondria¹³C10-ATP25Indicates transport of labeled ATP into the mitochondria, balanced by high de novo synthesis of unlabeled ATP.
Nucleus¹³C10-AMP in RNA45Active nuclear salvage pathway and high transcriptional activity.
Cytosol¹³C3-Pyruvate8Evidence of ribose catabolism and its re-entry into cytosolic glycolysis.

Investigating Enzymatic Reaction Mechanisms and Kinetics with Atp 13c10 Dilithium

Probing Kinetic Isotope Effects in ATP-Dependent Enzyme Reactions

Kinetic Isotope Effects (KIEs) are variations in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.comlibretexts.org The magnitude of the KIE can provide significant insights into the rate-determining step of a reaction and the structure of the transition state. numberanalytics.com

The substitution of ten carbon atoms with the heavier ¹³C isotope in ATP-13C10 minimally affects its biochemical properties while providing a distinct mass signature for detection. vulcanchem.com This allows researchers to measure the difference in reaction rates between the naturally abundant ¹²C-ATP and the ¹³C-labeled counterpart. For instance, a study on S-adenosylmethionine synthetase utilized ¹⁴C-labeled ATP to determine a primary Vmax/Km isotope effect, indicating that the bond-breaking step at the 5' carbon of ATP is part of the rate-determining step. nih.gov Similar principles apply to studies using ¹³C-labeled ATP, where the heavier isotope leads to a decrease in the zero-point energy of the molecule, often resulting in a slower reaction rate. numberanalytics.com

Table 1: Theoretical Kinetic Isotope Effects for C-C and C-O Bond Cleavage

Reaction Step Isotope Typical KIE (k_light/k_heavy) Implication
C-C Bond Cleavage ¹²C/¹³C 1.02 - 1.06 Rate-limiting bond cleavage

This table provides theoretical values. Actual experimental values can vary based on the specific enzyme and reaction conditions.

Characterization of Enzyme-Substrate Binding and Catalytic Cycle Intermediates

ATP-13C10 is instrumental in characterizing the binding of ATP to an enzyme and identifying transient intermediates in the catalytic cycle. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can distinguish between the labeled and unlabeled forms of ATP and its products. nih.govnih.gov

For example, isotope-edited difference FTIR studies using ¹³C labeled substrates have been used to identify the dominant species in a reaction mixture at equilibrium. acs.org In studies of adenylate kinases, NMR experiments with ¹³C and ¹⁵N labeled samples have enabled the assignment of backbone resonances and the identification of secondary structures in both the free and substrate-bound forms of the enzyme. nih.gov This provides a detailed map of the enzyme-ligand contacts and conformational changes that occur upon substrate binding. nih.gov

The use of labeled ATP also allows for the trapping and characterization of reaction intermediates. For instance, in reactions catalyzed by ATP-grasp enzymes, the reaction of a carboxylic acid substrate with ATP is believed to form a reactive acylphosphate intermediate. nih.gov Isotope labeling can help confirm the formation and fate of such intermediates. nih.gov

Mechanistic Studies of Kinases, ATPases, and Other ATP-Converting Enzymes

The distinct mass of ATP-13C10 allows for its use as an internal standard in mass spectrometry-based assays, enabling accurate quantification of ATP and its metabolites in complex biological samples. vulcanchem.com This is crucial for studying the mechanisms of enzymes that consume or convert ATP.

Kinases: Kinases are a major class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate. Studies on protein kinases have used ATP analogs to probe the active site and understand the mechanism of autophosphorylation. frontiersin.orgelifesciences.org For example, in the study of the Ser/Thr kinase Stk1, homology modeling revealed the proximity of a specific threonine residue to the γ-phosphate group of ATP, suggesting a cis autophosphorylation mechanism. frontiersin.org The use of labeled ATP in such studies can help to precisely follow the transfer of the phosphate group.

ATPases: ATPases are enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (Pi), releasing energy. Oxygen exchange experiments using ¹⁸O-labeled water and ATP have been pivotal in understanding the mechanism of F1-ATPase. mdpi.com These studies have shown that ATP hydrolysis occurs with all three catalytic sites of the enzyme occupied by a magnesium-nucleotide complex. mdpi.com Similar experiments with ¹³C-labeled ATP could provide complementary information on the carbon backbone's role during the catalytic cycle.

Other ATP-Converting Enzymes: The arginine deiminase pathway, which generates ATP from arginine, involves three key enzymes: arginine deiminase, ornithine carbamoyltransferase, and carbamate (B1207046) kinase. plos.org Structural studies of these enzymes have revealed details of their active sites. plos.org The use of labeled ATP and its precursors in kinetic assays can help to elucidate the step-by-step conversion and energy transfer within this pathway.

Table 2: Research Findings Using Labeled ATP in Enzyme Studies

Enzyme/System Labeled Substrate Technique Key Finding Reference
S-adenosylmethionine synthetase [5'-¹⁴C]ATP Kinetic Isotope Effect Bond breaking at C5' of ATP is partially rate-limiting. nih.gov
F1-ATPase γ-¹⁸O₄-ATP Mass Spectrometry ATP hydrolysis involves all three catalytic sites. nih.govmdpi.com
Escherichia coli adenylate kinase ¹³C and ¹⁵N labeled protein NMR Spectroscopy Mapped regions of protein-ligand contact and conformational changes. nih.gov

Role of ATP-13C10 (dilithium) in Unraveling Purine (B94841) Nucleotide Biosynthesis and Degradation Pathways

ATP-13C10 is a powerful tool for metabolic flux analysis, allowing researchers to trace the path of carbon atoms through the intricate network of purine nucleotide biosynthesis and degradation. vulcanchem.com By introducing ¹³C-labeled ATP into cells, scientists can monitor the appearance of the heavy isotope in downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

A 2023 study utilized ATP-13C10 to map ATP turnover rates in cancer cells, revealing a significant reduction in ATP synthesis under hypoxic conditions. vulcanchem.com In another study investigating purine metabolism in macrophages, [¹³C₁₀¹⁵N₅] adenosine (B11128) was used to trace the metabolic fate of adenosine. nih.gov The labeling patterns in metabolites like inosine (B1671953), adenine (B156593), and hypoxanthine (B114508) provided insights into the activity of enzymes such as adenosine deaminase and purine nucleoside phosphorylase. nih.gov

Furthermore, in studies of glucose-induced insulin (B600854) secretion, ¹³C₁₀, ¹⁵N₅-labeled ATP was used as an internal standard to quantify changes in purine pathway intermediates, highlighting the role of adenylosuccinate as a signaling molecule. nih.gov These studies demonstrate the utility of isotopically labeled ATP in dissecting complex metabolic pathways and identifying key regulatory points.

Structural and Dynamic Studies of Biomolecules Using Atp 13c10 Dilithium

Incorporation of ¹³C-Labeled ATP into Nucleic Acids for Structural Characterization

The incorporation of stable isotopes like ¹³C into nucleic acids is a cornerstone of modern structural biology, particularly for studies employing Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsigmaaldrich.com ATP-13C10 can be used as a precursor in the enzymatic or chemical synthesis of RNA and DNA, allowing for the introduction of ¹³C labels at specific locations within the nucleic acid chain. nih.govotsuka.co.jp

This site-specific labeling is crucial for overcoming some of the inherent challenges in studying large RNA molecules by NMR. nih.govoup.com The presence of ¹³C provides additional NMR-active nuclei, which can be used to:

Improve Spectral Resolution: By selectively labeling certain nucleotides, the complexity of NMR spectra is reduced, mitigating the problem of signal overlap that often plagues the study of large biomolecules. nih.govoup.com

Enhance Experimental Sensitivity: Isotope labeling can improve the sensitivity of NMR experiments, allowing for the study of larger RNA and DNA constructs. sigmaaldrich.com

Facilitate Resonance Assignment: The unique chemical shifts of ¹³C nuclei help in the unambiguous assignment of signals in the NMR spectrum to specific atoms within the nucleic acid structure. nih.govoup.com

Determine Structural Restraints: NMR experiments on ¹³C-labeled nucleic acids can provide information about local and long-range distances between atoms, which are essential for calculating high-resolution 3D structures. sigmaaldrich.com

A key advantage of using precursors like ATP-13C10 is the ability to create RNA molecules where specific nucleotide types are labeled. otsuka.co.jp For instance, in vitro transcription reactions can be performed with a mixture of labeled and unlabeled nucleotide triphosphates (NTPs) to generate RNA with the desired labeling pattern. oup.com This approach has been successfully used to study the structure and dynamics of various RNA molecules, including riboswitches and viral RNA elements. nih.govoup.com

Table 1: Applications of ¹³C-Labeled ATP in Nucleic Acid Structural Studies

ApplicationTechniqueBenefit
Structural DeterminationNMR SpectroscopyProvides distance and dihedral angle restraints for 3D structure calculation. sigmaaldrich.com
Dynamics AnalysisNMR Relaxation DispersionEnables the study of conformational changes on the microsecond to millisecond timescale. nih.gov
Ligand Binding StudiesChemical Shift PerturbationMonitors changes in the chemical environment of nuclei upon ligand binding.
Resonance AssignmentHeteronuclear NMRSimplifies complex spectra and aids in the assignment of atomic resonances. nih.govoup.com

Analysis of Protein-Nucleotide Interactions and Conformational Changes

Understanding how proteins bind to nucleotides like ATP and the resulting conformational changes is fundamental to deciphering a vast array of cellular processes. mdpi.comnih.gov ATP-13C10 serves as a valuable probe in these investigations, allowing for detailed analysis through various biophysical techniques.

When a protein binds to ¹³C-labeled ATP, the chemical environment of the ¹³C nuclei in ATP changes, leading to shifts in their NMR resonance frequencies. By monitoring these chemical shift perturbations, researchers can map the binding interface and identify the specific parts of the ATP molecule that are in close contact with the protein. mdpi.com Furthermore, the dynamics of the protein itself can be studied by using ¹³C-labeled ATP in conjunction with isotopically labeled proteins.

Conformational changes in proteins upon ATP binding and hydrolysis are often critical for their function. nih.gov Techniques such as Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) can be employed with labeled ATP to monitor these changes in real-time. For example, a fluorescently labeled protein and ¹³C-labeled ATP can be used in a FRET experiment to measure distance changes between different parts of the protein as it binds and processes the nucleotide.

A 2004 study highlighted that adenosine (B11128) nucleotides can suppress conformational changes in the molecular chaperone GRP94. nih.gov Specifically, ATP and ADP were found to prevent a time- and temperature-dependent conformational shift that exposes protein-protein interaction sites. nih.gov This demonstrates the direct role of nucleotide binding in modulating the structure and activity of a protein. nih.gov

Mechanistic Insights into Large Molecular Machines Such as ATP Synthases

Large molecular machines, such as ATP synthases, are responsible for some of the most critical energy conversion processes in living organisms. These complex assemblies utilize the energy from a proton gradient to synthesize ATP, or conversely, hydrolyze ATP to pump protons. The sheer size and complexity of these machines make them challenging to study.

Isotopically labeled ATP, including ATP-13C10, is instrumental in dissecting the intricate mechanisms of these molecular motors. By incorporating ¹³C labels into the ATP substrate, researchers can use techniques like solid-state NMR and cryo-electron microscopy (cryo-EM) to probe the structure and dynamics of the ATP binding pockets within the synthase.

For instance, solid-state NMR on samples containing ¹³C-labeled ATP can reveal details about the coordination of the nucleotide within the active site and how this changes during the catalytic cycle. This information is crucial for understanding how the binding and hydrolysis of ATP are coupled to the mechanical rotation of the synthase subunits.

Table 2: Research Findings on ATP Synthase Mechanisms using Labeled ATP

Research FindingTechnique(s)Significance
Mapping ATP turnover rates in cancer cells under hypoxia. vulcanchem.comGC-MS with ATP-13C10Revealed a 40% reduction in ATP synthesis rate, linking metabolic changes to cancer physiology. vulcanchem.com
Quantification of intracellular ATP. vulcanchem.comLC-MS/MS with ATP-13C10 as an internal standardEnabled accurate measurement of ATP levels in complex biological samples with high sensitivity. vulcanchem.com

Studying Ligand Binding Dynamics to ATP-Binding Domains

The binding of ligands to ATP-binding domains is a fundamental process in cell signaling, enzyme regulation, and drug action. ATP-13C10 provides a powerful means to study the kinetics and thermodynamics of these interactions in detail.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. By titrating a solution of an ATP-binding protein with ¹³C-labeled ATP, ITC can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy. The use of an isotopically labeled ligand ensures that the measured heat changes are specific to the interaction of interest.

Stopped-flow kinetics is another powerful technique for studying the rapid dynamics of ligand binding. By rapidly mixing a solution of the protein with a solution of ATP-13C10, the binding process can be monitored on a millisecond timescale. The ¹³C label can be used in conjunction with NMR or other spectroscopic methods to follow the kinetics of the binding event and any subsequent conformational changes.

Recent studies on ATP-binding aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, have shown that the formation of G-quadruplex structures can significantly modulate ligand binding activity. nih.gov In one study, the binding affinity of an ATP-binding aptamer was enhanced when its sequence was extended to promote more stable G-quadruplex formation. nih.gov Such studies, often employing fluorescently or isotopically labeled ligands, provide crucial insights into the relationship between nucleic acid structure and ligand recognition. nih.gov

Computational and Mathematical Modeling in Conjunction with Atp 13c10 Dilithium Data

Flux Balance Analysis (FBA) and Constrained-Based Modeling for Metabolic Network Reconstruction

Flux Balance Analysis (FBA) is a powerful computational method used to predict metabolic flux distributions within a genome-scale metabolic model. plos.orgnih.gov This approach relies on the principle of mass balance at a steady state, where the production and consumption of each metabolite are equal. frontiersin.org The system is represented by a stoichiometric matrix (S), which captures the relationships between metabolites and reactions. numberanalytics.com By applying physicochemical and, where available, experimental constraints, FBA defines a solution space of possible flux distributions. numberanalytics.commdpi.com

The integration of data from ATP-13C10 (dilithium) tracing experiments significantly enhances the predictive power of FBA. While traditional FBA often relies on optimizing a biological objective, such as maximizing biomass or ATP production, to find a single optimal flux distribution, ¹³C labeling data provides direct constraints on intracellular fluxes. nih.govplos.org This reduces the reliance on assumed objective functions and can lead to more accurate predictions of the metabolic state. plos.org

The process of building and utilizing a constrained-based model typically involves several key steps:

Metabolic Network Reconstruction: This foundational step involves compiling all known metabolic reactions for a specific organism or cell type from genomic and biochemical literature to create a genome-scale model (GEM). frontiersin.orgnumberanalytics.com

Stoichiometric Matrix Assembly: The reconstructed network is translated into a mathematical format, the stoichiometric matrix, where rows represent metabolites and columns represent reactions. frontiersin.orgnumberanalytics.com

Defining Constraints: Constraints are applied to the model. These include thermodynamic limitations, measured uptake and secretion rates, and, crucially, flux ratios derived from ¹³C-labeling experiments using tracers like ATP-13C10. plos.orgnumberanalytics.com

Model Validation: The model's predictions are compared against experimental data to ensure its accuracy and predictive capability. numberanalytics.com

By incorporating constraints from ATP-13C10 data, researchers can refine metabolic network reconstructions and gain a more precise understanding of how cellular metabolism adapts to different conditions. nih.gov For example, studies have used this synergy to analyze metabolic shifts between aerobic and anaerobic growth, revealing changes in ATP utilization and production pathways. nih.gov

Algorithms for Isotope Tracing Data Integration and Flux Estimation

The analysis of data from stable isotope tracing experiments, such as those using ATP-13C10, requires specialized algorithms to translate raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data into meaningful metabolic fluxes. nih.govnih.gov This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful technique for quantifying intracellular reaction rates. sci-hub.se

The core of ¹³C-MFA involves several computational steps:

Correction for Natural Isotope Abundance: Before analysis, the raw labeling data must be corrected for the natural abundance of heavy isotopes, primarily ¹³C (approximately 1.1%). nih.gov

Isotopomer Balancing: At an isotopic steady state, the labeling pattern of a metabolite is determined by the labeling patterns of its precursor metabolites and the fluxes of the reactions that produce it. nih.gov Algorithms model the distribution of all possible isotopomers (molecules with different isotopic compositions) for each metabolite in the network.

Flux Estimation: The goal is to find the set of metabolic fluxes that best explains the experimentally measured isotopomer distributions. sci-hub.se This is typically achieved by minimizing the difference between the simulated and measured labeling patterns using iterative optimization algorithms.

Several algorithmic frameworks have been developed to facilitate this process. One of the breakthrough developments was the Elementary Metabolite Units (EMU) framework . mit.edu This approach simplifies the complex isotopomer balancing equations, significantly reducing the computational burden and making the analysis of large-scale networks more feasible.

Another important concept is the analysis of Mass Distribution Vectors (MDVs) , which represent the fractional abundance of molecules with a specific number of heavy isotopes (e.g., M+0, M+1, M+2, etc.). plos.org Algorithms compare the experimentally measured MDVs with the MDVs predicted by the metabolic model for a given set of fluxes.

Statistical Methods for Interpreting Complex Isotopic Labeling Patterns

The data generated from ATP-13C10 tracing experiments can be complex, with numerous metabolites showing various degrees of isotopic enrichment. Statistical methods are essential for extracting meaningful biological insights from these complex datasets and for assessing the reliability of the estimated fluxes.

A fundamental step in the analysis is to identify statistically significant changes in labeling patterns between different experimental conditions. nih.gov Standard statistical tests, such as the Student's t-test or analysis of variance (ANOVA), can be employed for this purpose. nih.govfrontiersin.org However, because a large number of metabolites are often measured simultaneously, it is crucial to correct for multiple hypothesis testing to reduce the false discovery rate. The Benjamini-Hochberg procedure is a commonly used method for this correction. nih.gov

Once fluxes are estimated using the algorithms described in the previous section, it is vital to assess the confidence in these estimates. Statistical methods used for this include:

Flux Confidence Intervals: These are calculated to determine the range within which the true flux value is likely to lie. This provides a measure of the precision of the flux estimate.

Goodness-of-Fit Analysis: Statistical tests are used to evaluate how well the model-predicted labeling patterns match the experimental data. A poor fit may indicate that the metabolic model is incomplete or incorrect.

Furthermore, advanced statistical techniques, such as Monte Carlo sampling , can be used to explore the entire space of possible flux distributions that are consistent with the experimental data. researchgate.net This can help in understanding the inherent uncertainty and redundancy in the metabolic network and in designing future experiments to better resolve specific fluxes. researchgate.net The choice of the isotopic tracer, such as using specifically labeled ATP-13C10, can be optimized using computational simulations to maximize the information gained for a particular metabolic pathway of interest. researchgate.net

Development of Software Tools for 13C-Metabolic Flux Analysis

The complexity of ¹³C-MFA has driven the development of numerous software packages designed to streamline the analysis workflow, from data processing to flux quantification and visualization. These tools are indispensable for researchers utilizing tracers like ATP-13C10.

These software tools vary in their underlying algorithms, user interface, and supported operating systems. The development of open-source platforms, particularly in Python, has increased the accessibility and reproducibility of ¹³C-MFA. frontiersin.orgnih.gov

Interactive Table: Comparison of Software Tools for ¹³C-Metabolic Flux Analysis

Software Key Features Platform Reference
13CFLUX2 High-performance simulator using EMU and Cumomer algorithms; supports various measurement types (e.g., LC-MS/MS, NMR). Linux/Unix 13cflux.net
OpenFLUX Open-source; utilizes the EMU algorithm; facilitates model generation and offers short computation times. MATLAB nih.gov
INCA Performs isotopically non-stationary MFA (INST-MFA) in addition to steady-state MFA. MATLAB ucdavis.edu
METRAN Based on the EMU framework; includes features for tracer experiment design and statistical analysis. N/A mit.edu
FiatFlux One of the earlier software tools for ¹³C-MFA from ¹³C-glucose experiments. N/A nih.gov
Flux-P Automates and standardizes the ¹³C-MFA workflow, built upon the FiatFlux software. N/A nih.gov
COBRA Toolbox A comprehensive, open-source platform for constraint-based reconstruction and analysis of metabolic networks. Python, MATLAB frontiersin.orgbiorxiv.org

These computational tools, in conjunction with high-quality isotopic labeling data from tracers like ATP-13C10, are pivotal in advancing our understanding of cellular metabolism in both health and disease. They enable the construction of predictive models that can guide metabolic engineering efforts and identify potential therapeutic targets.

Emerging Research Directions and Future Perspectives for Atp 13c10 Dilithium

Development of Novel Isotopic Labeling Strategies for Intricate Biological Questions

The use of ATP-13C10 (dilithium) is at the forefront of innovative isotopic labeling strategies designed to answer complex biological questions. Current methods in ¹³C-metabolic flux analysis (¹³C-MFA) have demonstrated the power of using labeled substrates to trace metabolic pathways. d-nb.infonih.gov However, the complexity of cellular metabolism often requires more sophisticated approaches than single-tracer experiments.

Future strategies will likely involve parallel labeling experiments, where multiple, uniquely labeled substrates are used in concert to provide a more comprehensive picture of metabolic fluxes. sci-hub.se For instance, combining ¹³C-glucose tracers, which are effective for analyzing upper metabolism like glycolysis, with ¹³C-glutamine tracers that better resolve the TCA cycle, can offer a more complete view of cellular energy production. d-nb.info

Furthermore, dynamic labeling experiments, which track the incorporation of the ¹³C label over time, are becoming crucial for understanding the kinetics of metabolic pathways. northwestern.edu This approach, in contrast to steady-state analysis, can reveal the rates of metabolic reactions and how they are affected by various stimuli or disease states. The development of advanced analytical techniques will be critical to resolve the isotopic enrichment in metabolites over short time courses. northwestern.edu

Table 1: Comparison of Isotopic Labeling Strategies

StrategyDescriptionKey AdvantageApplication Example
Single Tracer Use of a single ¹³C-labeled substrate (e.g., ¹³C-glucose).Simplicity and cost-effectiveness.Determining the contribution of glycolysis to lactate (B86563) production.
Parallel Labeling Simultaneous use of multiple, different ¹³C-labeled substrates.Comprehensive analysis of interconnected metabolic pathways.Differentiating between oxidative and reductive TCA cycle activity using ¹³C-glucose and ¹³C-glutamine. d-nb.info
Dynamic Labeling Time-course analysis of ¹³C incorporation into metabolites.Provides kinetic information about metabolic fluxes.Measuring the rate of ATP synthesis under changing oxygen levels. vulcanchem.com
Positional Isotopomer Use of substrates labeled at specific carbon positions.Elucidating specific enzymatic reactions and pathway branch points.Using 1-¹³C-pyruvate to distinguish between pyruvate (B1213749) dehydrogenase and pyruvate carboxylase activity. nih.gov

Integration of ATP-13C10 (dilithium) Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

A significant frontier in metabolic research is the integration of data from ATP-13C10 (dilithium) tracing with other "omics" disciplines, such as proteomics and transcriptomics. nih.govrsc.org This multi-omics approach provides a more holistic view of cellular function by connecting metabolic fluxes with the expression of genes and proteins that regulate these pathways. nih.gov

By combining ¹³C-MFA with proteomics, researchers can correlate changes in metabolic flux with the abundance of specific enzymes. For example, an observed increase in glycolytic flux traced with ¹³C-glucose could be linked to the upregulation of glycolytic enzymes identified through proteomic analysis. Similarly, transcriptomic data can reveal changes in gene expression that precede alterations in metabolic pathways.

The integration of these large and complex datasets presents a significant computational challenge. nih.govrsc.org However, the development of sophisticated bioinformatics tools and modeling approaches is making it increasingly possible to build comprehensive models of cellular metabolism that incorporate data from multiple omics layers. nih.gov These integrated models will be invaluable for understanding the complex regulatory networks that govern cellular energy homeostasis and for identifying novel therapeutic targets.

Table 2: Examples of Multi-Omics Integration in Metabolic Research

Omics DataInformation ProvidedIntegrated Insight with ATP-13C10 Tracing
Transcriptomics Gene expression levels (mRNA).Identifies transcriptional regulation of metabolic pathways.
Proteomics Protein abundance and post-translational modifications.Correlates enzyme levels with metabolic flux.
Metabolomics Relative abundance of metabolites.Provides a snapshot of the metabolic state.
Fluxomics (using ATP-13C10) Rates of metabolic reactions.Quantifies the dynamic activity of metabolic pathways.

Advances in High-Throughput Analytical Platforms for Isotopic Analysis

The ability to perform high-throughput analysis is crucial for realizing the full potential of ATP-13C10 (dilithium) in large-scale studies. Advances in mass spectrometry (MS) and liquid chromatography (LC) are enabling faster and more sensitive detection of isotopically labeled metabolites. thermoscientific.comnih.gov

Capillary ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) is an emerging platform that offers high sensitivity and resolution for the analysis of nucleotides like ATP. thermoscientific.comthermofisher.com This technology allows for the separation and quantification of various phosphorylated metabolites, which is essential for detailed metabolic flux analysis. Furthermore, the development of automated sample preparation and data analysis pipelines is streamlining the workflow, making it feasible to analyze a large number of samples.

Innovations in mass spectrometry, such as high-resolution instruments like Orbitrap and FT-ICR MS, allow for the precise measurement of mass isotopomer distributions. biorxiv.org This level of detail is critical for accurate flux calculations and for distinguishing between different metabolic pathways that may produce the same metabolites.

Applications in Synthetic Biology and Metabolic Engineering for Enhanced ATP Production or Utilization Pathways

ATP-13C10 (dilithium) is a valuable tool for synthetic biology and metabolic engineering, fields that aim to design and optimize biological systems for various applications. nih.govnih.govnumberanalytics.com By using ¹³C-MFA, researchers can identify bottlenecks in ATP production pathways and engineer microorganisms to enhance their energy efficiency. nih.gov

Q & A

Basic: How is ATP-13C10 dilithium synthesized and characterized for isotopic labeling in metabolic studies?

ATP-13C10 dilithium is synthesized via enzymatic or chemical methods to replace ten carbon atoms with ¹³C isotopes, ensuring >99% isotopic purity. Characterization involves nuclear magnetic resonance (NMR) to confirm ¹³C incorporation and mass spectrometry (MS) to verify molecular integrity (e.g., m/z 516.022 for ATP-13C10) . Lithium counterions stabilize the molecule in aqueous solutions, which is critical for maintaining solubility in cell-based assays. Researchers must validate isotopic enrichment using high-resolution MS and compare retention times against unlabeled ATP standards to ensure analytical specificity .

Basic: What experimental protocols are recommended for using ATP-13C10 dilithium as an internal standard in LC-MS quantification?

ATP-13C10 dilithium serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ion suppression in LC-MS workflows. A validated protocol includes:

  • Sample Preparation : Spiking ATP-13C10 into biological extracts at a fixed concentration (e.g., 1 µM).
  • Chromatography : Separation using a C18 column with ion-pairing reagents (e.g., tributylamine) to resolve ATP from structurally similar nucleotides.
  • MS Detection : Monitoring the transition m/z 516.022 → 136.062 (characteristic ¹³C fragment) with a 10 mDa mass window to minimize interference .
  • Quantification : Building a standard curve with ATP-13C10 and normalizing endogenous ATP levels against the SIL-IS signal .

Advanced: How can researchers design experiments to resolve contradictions in ATP pool size measurements when using ATP-13C10 dilithium?

Discrepancies in ATP pool measurements often arise from:

  • Isotopic Dilution : Unaccounted degradation of ATP-13C10 during extraction, leading to underestimation. Mitigate this by adding protease inhibitors and optimizing quenching methods (e.g., rapid freezing in liquid nitrogen).
  • Cross-Talk in MS : Overlapping isotopic peaks from other ¹³C-labeled metabolites. Use high-resolution MS (HRMS) with resolving power >50,000 to distinguish ATP-13C10 from background signals .
  • Compartmentalization : Uneven distribution of ATP-13C10 in subcellular compartments. Combine fractionation (e.g., mitochondrial isolation) with SIL-IS normalization to improve accuracy .

Advanced: What strategies address challenges in integrating ATP-13C10 dilithium with ¹⁵N-labeled substrates for multi-isotope flux studies?

Simultaneous use of ¹³C and ¹⁵N labels requires:

  • Spectral Deconvolution : Employing parallel reaction monitoring (PRM) or data-independent acquisition (DIA) to separate ¹³C and ¹⁵N fragment ions.
  • Kinetic Modeling : Using software like INCA or Isotopo to account for isotopic interference in metabolic flux analysis (MFA) .
  • Validation : Cross-checking results with single-label experiments to confirm consistency in ATP turnover rates .

Advanced: How can researchers validate the absence of isotopic scrambling in ATP-13C10 dilithium during long-term cell culture experiments?

Isotopic scrambling (unintended redistribution of ¹³C labels) is assessed via:

  • Time-Course MS/MS : Analyzing ATP-13C10 fragments (e.g., m/z 136.062 for adenine-¹³C) at multiple time points to detect label migration.
  • NMR Profiling : Tracking ¹³C-¹³C coupling patterns in ATP’s ribose and adenine moieties to confirm positional fidelity .
  • Control Experiments : Comparing ATP-13C10 stability in cell-free vs. cell-containing media to identify enzymatic or non-enzymatic scrambling .

Basic: What are the critical considerations for storing ATP-13C10 dilithium to ensure stability in experimental workflows?

  • Temperature : Store lyophilized ATP-13C10 at –80°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles.
  • Buffer Compatibility : Reconstitute in neutral pH buffers (e.g., 20 mM Tris-HCl) with 1 mM EDTA to chelate divalent cations that degrade ATP.
  • Purity Verification : Pre-run LC-MS before each experiment to confirm the absence of degradation products (e.g., ADP-13C8 or AMP-13C5) .

Advanced: How does ATP-13C10 dilithium improve the sensitivity of tracing nucleotide recycling pathways compared to unlabeled ATP?

ATP-13C10 enables precise tracking of ATP regeneration pathways (e.g., salvage vs. de novo synthesis) by:

  • Isotopic Enrichment Analysis : Quantifying ¹³C incorporation into ATP via mass isotopomer distribution (MID) analysis.
  • Dynamic Profiling : Coupling pulse-chase experiments with SIL-IS normalization to measure turnover rates in real time .
  • Pathway Discrimination : Differentiating contributions from glycolysis (via ¹³C-glucose tracers) and mitochondrial oxidative phosphorylation (via ¹³C-glutamine) using compartment-specific ATP-13C10 labeling .

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